molecular formula C19H20N2O5S B2704136 methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate CAS No. 2097916-40-8

methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate

Cat. No. B2704136
CAS RN: 2097916-40-8
M. Wt: 388.44
InChI Key: DVGKVJKCVVUDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate, commonly known as MIH, is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. MIH is a sulfonamide derivative that has been found to have potential therapeutic applications in cancer treatment, neurodegenerative disorders, and inflammation. The purpose of

Mechanism Of Action

The mechanism of action of MIH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MIH has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. MIH has also been found to inhibit the activity of monoamine oxidase B, which is involved in the metabolism of dopamine and other neurotransmitters. Inhibition of monoamine oxidase B has been found to have neuroprotective effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
MIH has been found to have various biochemical and physiological effects. In cancer cells, MIH has been found to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. MIH has also been found to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor. In neurodegenerative disorders, MIH has been found to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species and inflammatory cytokines. MIH has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of MIH is that it has been extensively studied for its various biochemical and physiological effects, and its synthesis method has been optimized to obtain high yields and purity. However, one of the limitations of MIH is that its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.

Future Directions

MIH has potential therapeutic applications in cancer treatment, neurodegenerative disorders, and inflammation. Future research should focus on identifying the molecular targets and signaling pathways of MIH, optimizing its pharmacokinetics and pharmacodynamics, and evaluating its efficacy and safety in preclinical and clinical studies. MIH also has potential applications in other diseases, such as cardiovascular diseases and metabolic disorders, and future research should explore these potential applications.

Synthesis Methods

The synthesis of MIH involves the reaction of 4-aminobenzoic acid with methyl chloroformate to obtain methyl 4-aminobenzoate. The intermediate is then reacted with 2-(1-methyl-1H-indol-5-yl)ethan-1-amine and sulfamic acid to obtain MIH. The synthesis method has been optimized to obtain high yields of MIH with high purity.

Scientific Research Applications

MIH has been extensively studied for its potential therapeutic applications in cancer treatment, neurodegenerative disorders, and inflammation. In cancer treatment, MIH has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MIH has also been found to have neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and MIH has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-10-9-14-11-15(5-8-17(14)21)18(22)12-20-27(24,25)16-6-3-13(4-7-16)19(23)26-2/h3-11,18,20,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGKVJKCVVUDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.